Melibiulose

Description

Structure

2D Structure

Properties

CAS No. |

111188-56-8 |

|---|---|

Molecular Formula |

C12H22O11 |

Molecular Weight |

342.30 g/mol |

IUPAC Name |

(3S,4R,5R)-1,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one |

InChI |

InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h5-14,16-21H,1-3H2/t5-,6-,7-,8-,9+,10+,11-,12+/m1/s1 |

InChI Key |

RJPPRBMGVWEZRR-IYDDCBTQSA-N |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H](C(O2)(CO)O)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Melibiulose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melibiulose, systematically named 6-O-α-D-galactopyranosyl-D-fructofuranose, is a disaccharide of significant interest in carbohydrate chemistry and biochemistry.[1][2] Composed of a galactose and a fructose (B13574) unit linked by an α-1,6-glycosidic bond, it serves as a valuable building block in the synthesis of more complex oligosaccharides and glycoconjugates.[1] This technical guide provides a comprehensive overview of the chemical structure of this compound, including its stereochemistry, physicochemical properties, and the experimental protocols used for its characterization.

Chemical Structure and Stereochemistry

This compound is a non-reducing sugar under non-hydrolytic conditions because the anomeric carbons of both the galactose and fructose residues are involved in the glycosidic bond. Its chemical formula is C₁₂H₂₂O₁₁, with a molar mass of 342.30 g/mol .[1][3]

Cyclic Structure: Haworth Projection

In aqueous solutions, monosaccharides predominantly exist in cyclic forms.[4][5] this compound is composed of D-galactose in its pyranose form (a six-membered ring) and D-fructose in its furanose form (a five-membered ring). The linkage is an α-1,6-glycosidic bond, meaning the anomeric carbon (C1) of the α-D-galactopyranose is linked to the C6 hydroxyl group of the D-fructofuranose.[1][2]

The Haworth projection provides a common way to represent the three-dimensional cyclic structure of monosaccharides.[6][7]

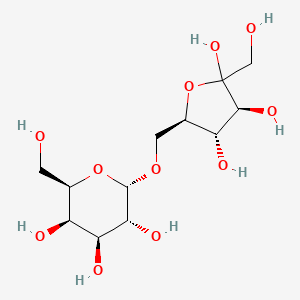

Caption: Haworth projection of this compound.

Linear Structure: Fischer Projections of Constituent Monosaccharides

While this compound itself does not typically exist in a linear form due to the stable cyclic structures of its constituent monosaccharides, the Fischer projection is used to represent the open-chain forms of these monosaccharides.[8][9] This representation is crucial for understanding the stereochemistry of each chiral center.

D-Galactose:

D-Fructose:

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, characterization, and application in various research and development settings.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂O₁₁ | [1][2][3] |

| Molar Mass | 342.30 g/mol | [1][2][3] |

| Appearance | White crystalline powder | [10] |

| Melting Point | 182 °C (decomposes) | [10] |

| Optical Rotation [α]D²⁰ | +138° to +143° (c=1, dil. NH₄OH, 18hr) | [10] |

| Solubility | Soluble in water | [10] |

Experimental Protocols for Characterization

The structural elucidation and quantification of this compound rely on various analytical techniques. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, which are commonly employed for carbohydrate analysis.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a widely used technique for the separation and quantification of sugars.[1][11] An amino-based column with a refractive index (RI) detector is a common setup for analyzing disaccharides like this compound.[1][3]

Methodology:

-

Instrumentation:

-

HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) detector.

-

Amino-functionalized silica (B1680970) column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Mobile Phase:

-

Isocratic elution with a mixture of acetonitrile (B52724) and ultrapure water, typically in a ratio of 80:20 (v/v) or 75:25 (v/v).[3][11]

-

-

Chromatographic Conditions:

-

Sample and Standard Preparation:

-

Prepare a stock solution of this compound standard of known concentration in the mobile phase or ultrapure water.

-

Create a series of calibration standards by diluting the stock solution.

-

Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

-

-

Data Analysis:

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Quantify the amount of this compound in the sample using the calibration curve.

-

Caption: HPLC analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the detailed structural analysis of carbohydrates, providing information on connectivity, stereochemistry, and conformation.[2][10] Both ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, are employed.

Methodology:

-

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher).

-

5 mm NMR tubes.

-

-

Sample Preparation:

-

Dissolve 5-10 mg of the this compound sample in 0.5-0.6 mL of deuterium (B1214612) oxide (D₂O).

-

Lyophilize the sample from D₂O two to three times to exchange labile protons with deuterium, which simplifies the ¹H NMR spectrum by removing the large water signal.

-

-

NMR Experiments:

-

¹H NMR: Provides information about the chemical environment of each proton. The anomeric protons typically resonate in a distinct region (δ 4.5-5.5 ppm).

-

¹³C NMR: Shows the chemical shift of each carbon atom. The anomeric carbons are typically found in the δ 90-110 ppm region.

-

2D COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the same monosaccharide ring, allowing for the assignment of protons along the carbon backbone.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the assignment of both ¹H and ¹³C signals.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the glycosidic linkage by observing the correlation between the anomeric proton of galactose and the C6 carbon of fructose.

-

-

Data Analysis:

-

Process the NMR data using appropriate software (e.g., MestReNova, TopSpin).

-

Assign the signals for each monosaccharide residue starting from the well-resolved anomeric signals.

-

Use the coupling constants (J-values) from the ¹H NMR spectrum to determine the relative stereochemistry of the protons (axial vs. equatorial).

-

Confirm the α-configuration of the glycosidic linkage based on the chemical shift and coupling constant of the anomeric proton of galactose.

-

Utilize HMBC data to confirm the 1→6 linkage.

-

Caption: Logical flow for NMR structural elucidation.

Conclusion

This compound possesses a well-defined chemical structure as 6-O-α-D-galactopyranosyl-D-fructofuranose. Its structural features, including the specific glycosidic linkage and the stereochemistry of the constituent monosaccharides, are critical to its chemical and biological properties. The analytical techniques of HPLC and NMR spectroscopy provide robust and detailed methods for the quantification and complete structural elucidation of this compound, which are indispensable for its application in research and development.

References

- 1. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 2. pubs.acs.org [pubs.acs.org]

- 3. agronomy.emu.ee [agronomy.emu.ee]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. 6-O-Alpha-D-Galactopyranosyl-Alpha-D-Glucopyranose | C12H22O11 | CID 6602503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Haworth projection - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Fischer projection - Wikipedia [en.wikipedia.org]

- 9. Khan Academy [khanacademy.org]

- 10. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to Melibiulose: Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melibiulose, a disaccharide composed of galactose and fructose (B13574), is a ketose analogue of melibiose. Its chemical name is 6-O-α-D-galactopyranosyl-D-fructofuranose. While not as widely known as its glucose-containing counterpart, this compound holds interest for researchers in carbohydrate chemistry, food science, and drug development due to its unique structure and potential biological activities. This technical guide provides a comprehensive overview of the discovery and natural occurrence of this compound, supported by available quantitative data and detailed experimental protocols.

Discovery and Synthesis

The discovery of this compound is not attributed to a single individual or a specific date but rather emerged from the broader field of carbohydrate chemistry and the study of disaccharides. Its synthesis has been described in the scientific literature, providing a method for obtaining the compound for research purposes.

A key method for the synthesis of this compound involves the chemical modification of related sugars. For instance, the chemical structure has been described in the context of creating versatile building blocks from disaccharides.

Natural Occurrence of this compound

This compound is a naturally occurring disaccharide, though its presence in food sources is not as extensively documented as other common sugars. It is considered a minor component in various natural products.

Table 1: Quantitative Data on the Natural Occurrence of this compound

| Natural Source | Concentration | Reference |

| Honey | Trace amounts; specific quantification often not performed in general sugar profiling. | General carbohydrate analysis of honey literature. |

| Fruits and Vegetables | Not widely reported; may be present in trace amounts where both galactose and fructose are available for enzymatic synthesis. | General plant carbohydrate literature. |

Note: Quantitative data for this compound is limited in publicly available literature. The table reflects the general understanding of its occurrence.

Experimental Protocols

The identification and quantification of this compound rely on established analytical techniques for carbohydrate analysis. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

HPLC is a powerful technique for separating and quantifying sugars. For disaccharides like this compound, specific column chemistries and detection methods are utilized.

Protocol for HPLC Analysis of Disaccharides:

-

Sample Preparation:

-

Homogenize the sample (e.g., food matrix).

-

Extract sugars with a suitable solvent (e.g., 80% ethanol).

-

Centrifuge to remove solids.

-

Filter the supernatant through a 0.45 µm filter.

-

For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering compounds.

-

-

Chromatographic Conditions:

-

Column: Amino-propyl bonded silica (B1680970) column (e.g., Aminex HPX-87C) or a hydrophilic interaction chromatography (HILIC) column.

-

Mobile Phase: Acetonitrile:Water gradient.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35-40 °C.

-

Detector: Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD). For enhanced specificity, coupling to a mass spectrometer (LC-MS) is recommended.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

GC-MS is a highly sensitive method for carbohydrate analysis but requires derivatization to make the sugars volatile.

Protocol for GC-MS Analysis of Disaccharides:

-

Sample Preparation and Hydrolysis (if analyzing monosaccharide composition):

-

Extract sugars as described for HPLC.

-

For analysis of constituent monosaccharides, perform acid hydrolysis (e.g., with 2M trifluoroacetic acid).

-

-

Derivatization:

-

Dry the sugar extract or hydrolysate completely.

-

Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane in pyridine).

-

Heat at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

-

-

GC-MS Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 150 °C, ramp to 280 °C.

-

Carrier Gas: Helium.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range m/z 50-650.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is indispensable for the unambiguous structural identification of carbohydrates like this compound.

Protocol for NMR Analysis:

-

Sample Preparation:

-

Dissolve the purified this compound sample in a suitable deuterated solvent (e.g., D₂O).

-

-

NMR Experiments:

-

Acquire ¹H and ¹³C NMR spectra.

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of protons and carbons and to determine the glycosidic linkage.

-

Logical Relationships in this compound Research

The following diagram illustrates the interconnectedness of the key aspects of this compound research, from its synthesis and natural occurrence to its analysis and potential applications.

Physicochemical Properties of 6-O-α-D-Galactopyranosyl-D-fructofuranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the disaccharide 6-O-α-D-Galactopyranosyl-D-fructofuranose. Due to the limited availability of experimental data for this specific compound, this document also includes data for the closely related analogue, 6-O-α-D-Galactopyranosyl-D-glucose (melibiose), for comparative purposes, alongside predicted values. Detailed, generalized experimental protocols for determining key physicochemical parameters for carbohydrates are also presented. This guide aims to be a valuable resource for researchers and professionals involved in the study and application of complex carbohydrates.

Introduction

6-O-α-D-Galactopyranosyl-D-fructofuranose, also known by its synonyms Melibiulose and Planteobiose, is a disaccharide of interest in various fields of carbohydrate chemistry and biochemistry. Understanding its physicochemical properties is fundamental for its application in research and development, including its potential use in drug formulation and as a building block in organic synthesis. This document collates available data and provides standardized methodologies for its characterization.

Chemical Identity

| Identifier | Value |

| IUPAC Name | (2R,3R,4S,5R,6R)-2-(((2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-3-(((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)methoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |

| Common Names | 6-O-α-D-Galactopyranosyl-D-fructofuranose, this compound, Planteobiose |

| CAS Number | 111188-56-8[1] |

| Chemical Formula | C₁₂H₂₂O₁₁[1] |

| Molecular Weight | 342.3 g/mol [1] |

Physicochemical Properties

The experimental data for 6-O-α-D-Galactopyranosyl-D-fructofuranose is not extensively reported in the literature. The following table summarizes available predicted data for the target compound and experimental data for the related compound D-(+)-Melibiose (6-O-α-D-Galactopyranosyl-D-glucose) for reference.

| Property | 6-O-α-D-Galactopyranosyl-D-fructofuranose (Predicted) | D-(+)-Melibiose (Experimental) |

| Melting Point | Not available | 182 °C (decomposes)[2][3] |

| Boiling Point | 784.8 ± 60.0 °C[1] | 774.5 ± 60.0 °C (Predicted)[2][3] |

| Density | 1.69 ± 0.1 g/cm³[1] | 1.68 ± 0.1 g/cm³ (Predicted)[3] |

| Solubility | Not available | Soluble in water (100 mg/mL)[2][3] |

| Specific Optical Rotation ([α]D) | Not available | +138° to +143° (c=1, dilute NH₄OH, 18hr)[2][3] |

| pKa | 11.85 ± 0.20[1] | 12.45 ± 0.20 (Predicted)[2][3] |

Experimental Protocols

The following sections detail generalized experimental procedures for determining the key physicochemical properties of disaccharides like 6-O-α-D-Galactopyranosyl-D-fructofuranose.

Determination of Melting Point

The melting point of a crystalline carbohydrate can be determined using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the dried, crystalline sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.[4][5]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Determination of Solubility

A general qualitative and semi-quantitative assessment of solubility can be performed in various solvents.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, diethyl ether) are selected.

-

Sample Addition: A pre-weighed amount of the carbohydrate (e.g., 10 mg) is added to a fixed volume of each solvent (e.g., 1 mL) in a test tube.

-

Agitation: The mixture is vortexed or shaken vigorously for a set period.

-

Observation: The solution is visually inspected for the dissolution of the solid. If dissolved, further amounts of the solute can be added until saturation is reached to provide a semi-quantitative measure.

Determination of Specific Optical Rotation

The specific rotation is a characteristic property of chiral molecules and is measured using a polarimeter.

Methodology:

-

Solution Preparation: A solution of the carbohydrate is prepared by accurately weighing the solute and dissolving it in a precise volume of a suitable solvent (typically water) to a known concentration (c, in g/mL).

-

Polarimeter Calibration: The polarimeter is calibrated using a blank (the pure solvent).

-

Measurement: The prepared solution is placed in a polarimeter cell of a known path length (l, in decimeters). The observed optical rotation (α) is measured.

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c)

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature detailing the involvement of 6-O-α-D-Galactopyranosyl-D-fructofuranose in specific biological signaling pathways. As a disaccharide, its primary biological role would be expected to be as a potential energy source upon hydrolysis into its constituent monosaccharides, galactose and fructose.

Conclusion

This technical guide has summarized the available physicochemical data for 6-O-α-D-Galactopyranosyl-D-fructofuranose. It is evident that there is a notable lack of experimentally determined properties for this compound, with much of the available quantitative data being either predicted or for the glucose-containing analogue, melibiose. The provided experimental protocols offer a standardized framework for researchers to determine these properties, which would be a valuable contribution to the field of carbohydrate chemistry. Further research is warranted to fully characterize this disaccharide and explore its potential applications.

References

Melibiulose vs. Melibiose: A Comprehensive Structural and Functional Comparison for Researchers and Drug Development Professionals

An In-depth Technical Guide

Abstract

This technical guide provides a detailed comparative analysis of two structurally related disaccharides, melibiulose and melibiose (B213186). While both are composed of a galactose unit linked to a hexose, the seemingly minor difference in the second monosaccharide—fructose in this compound and glucose in melibiose—leads to significant distinctions in their chemical, physical, and biological properties. This document aims to be a comprehensive resource for researchers, scientists, and drug development professionals by summarizing key structural and functional differences, presenting quantitative data in a structured format, detailing relevant experimental methodologies, and illustrating associated biological pathways.

Introduction

Melibiose and this compound are disaccharides that play roles in various biological systems, particularly in the metabolism of microorganisms. Melibiose, a well-characterized sugar, is known for its involvement in microbial fermentation and as a component of the larger trisaccharide, raffinose.[1][2] this compound, on the other hand, is less commonly studied but holds potential for applications in immunology and as a dietary supplement.[3] Understanding the nuanced differences between these two molecules is critical for researchers working in fields ranging from microbiology and glycobiology to drug discovery and development, where carbohydrate moieties can significantly influence molecular recognition, stability, and bioactivity.

Structural Differences

The fundamental difference between this compound and melibiose lies in their monosaccharide composition and the resulting structural implications.

-

Melibiose: Composed of D-galactose and D-glucose linked by an α-1,6 glycosidic bond.[1][4]

-

This compound: Composed of D-galactose and D-fructose, also linked by an α-1,6 glycosidic bond.[3][5]

This variation in the second monosaccharide unit—an aldose (glucose) in melibiose versus a ketose (fructose) in this compound—affects the overall shape, reactivity, and interaction of these molecules with enzymes and receptors.

Physicochemical Properties

The structural differences between this compound and melibiose give rise to distinct physicochemical properties. A summary of these properties is presented in the table below for easy comparison.

| Property | Melibiose | This compound |

| Molecular Formula | C₁₂H₂₂O₁₁[4] | C₁₂H₂₂O₁₁[3] |

| Molar Mass | 342.30 g/mol [4] | 342.30 g/mol [3] |

| Monosaccharide Units | D-Galactose, D-Glucose[1] | D-Galactose, D-Fructose[5] |

| Glycosidic Linkage | α-1,6[1] | α-1,6[3] |

| Melting Point | 84-85 °C (dihydrate)[6] | Data not available |

| Solubility in Water | High[6] | Data not available |

| Specific Optical Rotation [α]D | +141° to +143°[7] | Data not available |

Functional Differences

The functional roles of melibiose are more extensively documented than those of this compound. However, emerging research is beginning to shed light on the unique biological activities of this compound.

Metabolism

Melibiose: The metabolism of melibiose is well-established in various microorganisms. In Escherichia coli and Saccharomyces cerevisiae, it is actively transported into the cell by specific permeases, such as the MelB transporter in E. coli.[8][9] Once inside the cell, it is hydrolyzed by the enzyme α-galactosidase into D-galactose and D-glucose, which then enter their respective metabolic pathways.[1][9] The inability of some yeast strains, like Saccharomyces cerevisiae (ale yeast), to metabolize melibiose is used as a diagnostic tool to differentiate them from other yeast species.[2]

This compound: The metabolic pathway for this compound is not as clearly defined in the scientific literature. It is presumed to be hydrolyzed by an α-galactosidase to yield D-galactose and D-fructose. The subsequent metabolism of these monosaccharides would follow their standard pathways.

Biological Activity and Receptor Interaction

Melibiose: Melibiose has been identified as an agonist for the elastin-laminin receptor.[4] The binding of melibiose to the melibiose permease (MelB) in E. coli is a well-studied example of sugar-protein interaction, with X-ray crystallography revealing the molecular recognition mechanism.[8][10]

This compound: Preliminary research suggests that this compound may have immunomodulatory effects and has been investigated as a dietary supplement for its potential to support the immune system.[3] It has also been shown to stimulate prostate cancer cells in vitro.[3] The glycan structure of melibiose, a component of this compound, is thought to be responsible for some of its conditioning effects through interactions with Toll-like receptors 2 and 4.[3]

Experimental Protocols

Differentiating and characterizing this compound and melibiose requires specific analytical techniques. Below are detailed methodologies for key experiments.

Thin-Layer Chromatography (TLC) for Separation of Melibiose and this compound

Objective: To separate melibiose and this compound in a mixture using TLC.

Materials:

-

Silica gel TLC plates

-

Standard solutions of melibiose and this compound (1 mg/mL in water)

-

Unknown sample mixture

-

Developing solvent system: A mixture of chloroform, acetic acid, and water (3:3.5:0.5 by volume).

-

Spraying reagent: 1 g diphenylamine (B1679370) and 1 mL aniline (B41778) in 100 mL acetone, mixed with 85% orthophosphoric acid (10:1 v/v) just before use.

-

TLC developing chamber

-

Capillary tubes for spotting

-

Heating plate or oven

Procedure:

-

Pour the developing solvent into the TLC chamber to a depth of about 0.5 cm. Cover the chamber and allow it to saturate for at least 30 minutes.

-

Using a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate.

-

Using separate capillary tubes, spot small amounts of the standard solutions of melibiose, this compound, and the unknown mixture onto the starting line.

-

Allow the spots to dry completely.

-

Carefully place the TLC plate into the saturated developing chamber, ensuring the spots are above the solvent level.

-

Allow the solvent to ascend the plate until it is about 1 cm from the top.

-

Remove the plate from the chamber and mark the solvent front with a pencil.

-

Dry the plate in a fume hood.

-

Spray the plate evenly with the spraying reagent.

-

Heat the plate on a hot plate or in an oven at approximately 110°C for 5-10 minutes to visualize the spots. Different sugars will produce distinct colors.

-

Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Objective: To separate and quantify melibiose and this compound in a sample.

Materials:

-

HPLC system with a Refractive Index (RI) detector.

-

Amino-based column (e.g., Aminex HPX-87C).

-

Mobile phase: Acetonitrile:Water (75:25 v/v), filtered and degassed.

-

Standard solutions of melibiose and this compound of known concentrations.

-

Sample solution, filtered through a 0.45 µm filter.

Procedure:

-

Equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the RI detector.

-

Inject a known volume (e.g., 20 µL) of each standard solution to determine their retention times and to generate a calibration curve.

-

Inject the same volume of the filtered sample solution.

-

Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

-

Quantify the amount of melibiose and this compound in the sample by comparing the peak areas to the calibration curves.

Enzymatic Assay for α-Galactosidase Activity using Melibiose

Objective: To determine the activity of α-galactosidase by measuring the hydrolysis of melibiose.

Materials:

-

α-Galactosidase enzyme solution.

-

Melibiose solution (substrate, e.g., 50 mM in a suitable buffer).

-

Reaction buffer (e.g., 0.1 M sodium acetate (B1210297) buffer, pH 4.5).

-

Stop solution (e.g., 0.5 M sodium carbonate).

-

Glucose quantification kit (e.g., glucose oxidase-peroxidase based).

-

Spectrophotometer.

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and melibiose solution.

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding a known amount of the α-galactosidase solution.

-

Incubate the reaction for a specific time period (e.g., 10, 20, 30 minutes).

-

Stop the reaction at each time point by adding the stop solution.

-

Measure the amount of glucose released using a glucose quantification kit according to the manufacturer's instructions.

-

Calculate the enzyme activity based on the rate of glucose production. One unit of activity is typically defined as the amount of enzyme that catalyzes the release of 1 µmol of glucose per minute under the specified conditions.

Signaling Pathways and Experimental Workflows

Melibiose Metabolism in Escherichia coli

The metabolism of melibiose in E. coli involves its transport into the cell and subsequent enzymatic breakdown. This process is tightly regulated.

Melibiose transport and initial metabolism in E. coli.

Experimental Workflow for Comparative Analysis

A logical workflow for the comparative analysis of this compound and melibiose is outlined below.

Workflow for the comparative analysis of this compound and melibiose.

Conclusion

The structural isomerism between this compound and melibiose, arising from the difference of a single monosaccharide unit, results in distinct physicochemical and functional properties. While melibiose is a well-understood component of microbial metabolism, the unique biological activities of this compound are an emerging area of research with potential applications in health and medicine. This guide provides a foundational understanding of these differences and offers practical experimental approaches for their characterization, thereby serving as a valuable resource for scientists and professionals in the field. Further investigation into the properties and biological roles of this compound is warranted to fully explore its potential.

References

- 1. Melibiose - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 111188-56-8 | OM32574 | Biosynth [biosynth.com]

- 4. Melibiose | C12H22O11 | CID 440658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Melibiose [drugfuture.com]

- 7. pnrjournal.com [pnrjournal.com]

- 8. X-ray crystallography reveals molecular recognition mechanism for sugar binding in a melibiose transporter MelB - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PathWhiz [smpdb.ca]

- 10. researchgate.net [researchgate.net]

Unveiling the Enigma of Melibiulose: A Technical Guide to Its Potential Biological Roles

Foreword

The study of carbohydrates and their intricate roles in biological systems is a cornerstone of modern biochemistry and drug discovery. While many sugars are well-characterized, some, like Melibiulose, remain largely enigmatic. This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current, albeit limited, understanding of this compound's biological significance.

A thorough review of the scientific literature reveals a notable scarcity of in-depth research specifically on this compound. In contrast, its structural isomer, Melibiose (B213186), has been the subject of extensive investigation, particularly in the realms of microbiology and cellular metabolism. Therefore, this guide will take a dual approach: it will first present the foundational knowledge available for this compound and then draw heavily on the well-established biological roles of Melibiose as a comparative framework. This comparative analysis will serve to illuminate potential avenues for future research into this compound, suggesting hypothetical roles and experimental strategies that could unlock its secrets.

One commercial source suggests that this compound may play a role in the immune system and in the stimulation of prostate cancer cells, potentially through interactions with Toll-like receptors 2 and 4.[1] However, it is crucial to note that these claims are not yet substantiated by peer-reviewed scientific literature. This guide aims to provide a clear, evidence-based perspective, highlighting both what is known and the vast, unexplored territory that this compound represents.

This compound: The Known Fundamentals

This compound is a disaccharide composed of a galactose molecule linked to a fructose (B13574) molecule.[2] It is structurally similar to Melibiose, which is a disaccharide of galactose and glucose.[3] The key difference lies in the second monosaccharide unit. This seemingly small chemical distinction can have profound implications for its biological activity, including its recognition by enzymes and transport proteins.

Chemical Structure:

-

Systematic Name: 6-O-α-D-Galactopyranosyl-D-fructofuranose[1]

-

CAS Number: 111188-56-8[1]

-

Molecular Formula: C₁₂H₂₂O₁₁[1]

-

Molar Mass: 342.30 g/mol [1]

Due to the limited direct research on this compound, the remainder of this guide will focus on the biological roles of its close analog, Melibiose, to provide a robust framework for hypothesis generation and experimental design.

Lessons from a Structural Analog: The Biological Roles of Melibiose

Melibiose (α-D-Galactosyl-(1→6)-D-Glucose) is a naturally occurring disaccharide found in some plants and microorganisms.[4] Its metabolism and signaling functions have been particularly well-elucidated in bacteria and yeast.

Metabolism of Melibiose

The central step in melibiose metabolism is its hydrolysis into galactose and glucose. This reaction is catalyzed by the enzyme α-galactosidase.[3]

-

In Bacteria: In organisms like Azotobacter vinelandii, melibiose is hydrolyzed extracellularly by an inducible exo-α-galactosidase, leading to the accumulation of glucose and galactose in the medium.[5][6]

-

In Yeast: In yeast such as Saccharomyces pastorianus, the MEL1 gene encodes for an α-galactosidase that breaks down melibiose.[3] This ability to metabolize melibiose is a key metabolic marker used to differentiate it from Saccharomyces cerevisiae (ale yeast), which cannot utilize this sugar.[7]

The monosaccharide products of this hydrolysis then enter the cell's primary metabolic pathways, such as glycolysis.

Signaling Pathways: The GAL/MEL Regulon in Yeast

The metabolism of melibiose in yeast is tightly regulated and serves as a classic example of a sugar-induced signaling cascade. The presence of galactose (from melibiose hydrolysis) induces the expression of the GAL and MEL genes, which are necessary for galactose and melibiose utilization. Conversely, the presence of glucose (the other hydrolysis product) represses these same genes through a mechanism known as catabolite repression. This creates a finely tuned feedback loop that governs the cell's choice of carbon source.

Caption: Melibiose metabolism and regulation in yeast.

Other Biological Roles of Melibiose

Beyond its role as a carbon source, melibiose has been investigated for other functions:

-

Prebiotic Potential: As a non-digestible disaccharide in humans, melibiose can promote the growth of beneficial gut bacteria such as Bifidobacterium.

-

Enhancement of Nutrient Absorption: Studies in rats have shown that melibiose can promote the absorption of quercetin (B1663063) glycosides by increasing their hydrolysis in the intestinal lumen.[8][9][10] This suggests a potential role in modulating the bioavailability of certain flavonoids.

-

Protein Stabilization: Melibiose has been shown to be an effective excipient for stabilizing proteins, such as β-galactosidase, during processes like spray-drying.[11]

Quantitative Data for Melibiose-Related Processes

To provide a quantitative context for the biological activities of melibiose, the following table summarizes key kinetic parameters for the enzyme α-galactosidase from different sources.

| Enzyme Source | Substrate | K_m (mM) | V_max (U/mg) | Optimal pH | Optimal Temp (°C) | Reference |

| Trichoderma reesei | Melibiose | - | - | 6.0 | 37 | [12] |

| Azotobacter vinelandii | p-nitrophenyl-α-galactopyranoside | - | - | - | - | [13] |

Experimental Protocols for Studying Disaccharide Metabolism

The following protocols are based on methodologies used to study melibiose and can be adapted for the investigation of this compound.

α-Galactosidase Activity Assay

This assay is used to determine the rate of enzymatic hydrolysis of a disaccharide.

Principle: The activity of α-galactosidase is measured by quantifying the amount of monosaccharides (galactose and glucose/fructose) released from the substrate (melibiose/melibiulose) over time. Alternatively, a chromogenic substrate like p-nitrophenyl-α-D-galactopyranoside (pNPG) can be used, which releases a yellow-colored product (p-nitrophenol) upon hydrolysis, easily quantifiable by spectrophotometry.

Protocol using pNPG:

-

Prepare Reagents:

-

Substrate solution: 5 mM pNPG in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.5).

-

Enzyme solution: A purified or crude enzyme extract containing α-galactosidase, diluted in the same buffer.

-

Stop solution: 1 M sodium carbonate.

-

-

Enzyme Reaction:

-

Pre-warm the substrate solution to the desired reaction temperature (e.g., 37°C).

-

Initiate the reaction by adding a small volume of the enzyme solution to the substrate solution.

-

Incubate for a defined period (e.g., 10-30 minutes).

-

-

Stop Reaction:

-

Terminate the reaction by adding the stop solution. This will also enhance the color of the p-nitrophenol.

-

-

Quantification:

-

Measure the absorbance of the solution at 405 nm using a spectrophotometer.

-

Calculate the concentration of p-nitrophenol released using a standard curve.

-

Enzyme activity is typically expressed in Units (U), where 1 U is defined as the amount of enzyme that catalyzes the conversion of 1 micromole of substrate per minute under the specified conditions.

-

Caption: Workflow for α-galactosidase activity assay.

Potential Biological Roles of this compound and Future Research Directions

Given the lack of direct evidence, the potential biological roles of this compound can only be hypothesized based on its structure and the known functions of similar disaccharides.

Hypothetical Roles

-

Metabolism and Energy Source: It is plausible that certain microorganisms possess enzymes capable of hydrolyzing this compound into galactose and fructose. If so, it could serve as a carbon source for these organisms. The enzymes responsible might be novel α-galactosidases or fructosidases with broad specificity.

-

Prebiotic Activity: Like many non-digestible oligosaccharides, this compound could potentially act as a prebiotic, selectively promoting the growth of beneficial gut microbiota. Its fructose component might favor the growth of different bacterial strains compared to the glucose-containing melibiose.

-

Immunomodulation: The unsubstantiated claim that this compound interacts with Toll-like receptors (TLRs) warrants investigation. TLRs, particularly TLR2 and TLR4, are known to recognize various microbial components, including some carbohydrates.[14] It is conceivable that the specific glycosidic linkage and monosaccharide composition of this compound could allow it to bind to these or other pattern recognition receptors on immune cells, thereby modulating immune responses.

-

Anti-cancer Effects: The suggestion that this compound stimulates prostate cancer cells is counterintuitive for a potential therapeutic agent.[1] It is more common for natural compounds to be investigated for inhibitory effects on cancer cell growth.[15][16] This claim, in particular, requires rigorous experimental validation to determine if this compound has any effect on prostate cancer cell lines and, if so, whether it is stimulatory or inhibitory.

Proposed Future Research

To move from speculation to evidence, a structured research program is necessary.

-

Enzymatic Hydrolysis Screening:

-

Objective: To identify enzymes capable of metabolizing this compound.

-

Method: Screen a panel of commercially available glycosidases (α-galactosidases, β-fructosidases, invertases) for activity against this compound using the assay described in section 4.1 (adapted for HPLC or mass spectrometry to detect galactose and fructose). Additionally, screen crude extracts from various microbial sources.

-

-

Microbial Growth Studies:

-

Objective: To determine if this compound can be utilized as a sole carbon source by various microorganisms.

-

Method: Culture different bacterial and yeast strains in a minimal medium where this compound is the only carbohydrate available. Monitor growth over time using optical density measurements.

-

-

In Vitro Immune Cell Assays:

-

Objective: To investigate the immunomodulatory effects of this compound.

-

Method: Treat primary immune cells (e.g., peripheral blood mononuclear cells) or immune cell lines (e.g., macrophages) with varying concentrations of highly purified this compound. Measure the production of cytokines (e.g., TNF-α, IL-6) and the expression of cell surface markers using ELISA and flow cytometry, respectively. To test the TLR hypothesis, these experiments could be repeated using cells with known deficiencies in TLR2 or TLR4 signaling.

-

-

Prostate Cancer Cell Viability Assays:

-

Objective: To validate and characterize the effects of this compound on prostate cancer cells.

-

Method: Treat various prostate cancer cell lines (e.g., LNCaP, PC-3) with a range of this compound concentrations. Assess cell viability and proliferation using standard assays (e.g., MTT, BrdU incorporation). Apoptosis and cell cycle progression could be analyzed by flow cytometry.

-

Conclusion

This compound stands as an intriguing but poorly understood molecule. While its chemical identity is established, its biological roles remain largely in the realm of hypothesis. The extensive knowledge of its structural isomer, Melibiose, provides a valuable roadmap for future investigations. By adapting established experimental protocols for studying disaccharide metabolism and signaling, researchers can begin to systematically explore the potential of this compound as a metabolic substrate, a prebiotic, an immunomodulator, or a modulator of cancer cell behavior. The unsubstantiated claims surrounding this molecule should be viewed not as established facts, but as catalysts for the rigorous scientific inquiry needed to truly understand the biological significance of this compound. The path forward requires a return to fundamental biochemical and cell biological investigation, a journey that promises to expand our understanding of the diverse roles of carbohydrates in health and disease.

References

- 1. This compound | 111188-56-8 | OM32574 | Biosynth [biosynth.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Melibiose - Wikipedia [en.wikipedia.org]

- 4. Melibiose | C12H22O11 | CID 440658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Melibiose is hydrolyzed exocellularly by an inducible exo-alpha-galactosidase in Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Melibiose is hydrolyzed exocellularly by an inducible exo-alpha-galactosidase in Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Yeast - Wikipedia [en.wikipedia.org]

- 8. Melibiose, a Nondigestible Disaccharide, Promotes Absorption of Quercetin Glycosides in Rat Small Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Comparison of melibiose and trehalose as stabilising excipients for spray-dried β-galactosidase formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

- 14. youtube.com [youtube.com]

- 15. "Natural Compounds and How They Inhibit the Growth of Prostate Cancer C" by Donna Lorraine Alexander [digitalscholarship.tnstate.edu]

- 16. mdpi.com [mdpi.com]

Melibiulose: A Technical Guide to a Rare Keto-Disaccharide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melibiulose, a rare keto-disaccharide composed of galactose and fructose (B13574), is emerging as a molecule of interest in carbohydrate chemistry and biochemistry. Unlike its more common aldose isomer, melibiose (B213186), this compound is not widely found in nature and is primarily synthesized through the isomerization of melibiose. This technical guide provides an in-depth overview of this compound, covering its synthesis, chemical properties, and potential significance. Detailed experimental protocols for its production and characterization are presented, alongside a summary of available quantitative data. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of life sciences and drug development who are interested in the unique properties and potential applications of this rare sugar.

Introduction

This compound, systematically named 6-O-α-D-Galactopyranosyl-D-fructofuranose (CAS Number: 111188-56-8), is a keto-disaccharide and an isomer of the naturally occurring aldose-disaccharide, melibiose.[1] While melibiose (6-O-α-D-galactopyranosyl-D-glucose) is found in some plants and honeys, this compound is exceptionally rare in natural sources and is predominantly produced through chemical or enzymatic isomerization of melibiose.[2] The structural difference, the presence of a fructose moiety instead of glucose, confers distinct chemical and potentially biological properties to this compound, making it a subject of interest for various scientific and industrial applications, including its potential role as a chiral building block in organic synthesis and its yet-to-be-fully-explored biological activities.[2]

This guide details the synthesis of this compound from melibiose, provides available quantitative data, outlines experimental protocols for its characterization, and discusses its potential significance, drawing parallels with other keto-disaccharides.

Sources and Synthesis of this compound

Currently, there is no significant evidence of natural sources of this compound. Therefore, its availability for research and industrial purposes relies on synthetic production methods. The primary route for obtaining this compound is through the isomerization of melibiose.

Isomerization of Melibiose

The most well-documented method for the production of this compound is the isomerization of melibiose in subcritical aqueous ethanol (B145695).[2] This thermo-chemical process promotes the conversion of the glucose unit in melibiose to a fructose unit, yielding this compound. The use of aqueous ethanol as a solvent has been shown to suppress hydrolytic side reactions, leading to higher yields of the desired keto-disaccharide compared to reactions in subcritical water alone.[2]

The isomerization reaction can be represented as a logical workflow:

Caption: Isomerization of melibiose to this compound.

Quantitative Data

The yield of this compound from the isomerization of melibiose is dependent on the reaction conditions, such as temperature, reaction time, and the concentration of ethanol in the solvent.

| Substrate | Solvent | Temperature (°C) | Maximum Yield of this compound (%) | Reference |

| Melibiose | 60 wt% aqueous ethanol | 200 | Not explicitly stated, but graphical data suggests a significant conversion. | [2] |

| Melibiose | Subcritical water | 200 | Lower than in aqueous ethanol due to increased hydrolysis. | [2] |

Experimental Protocols

Synthesis of this compound via Isomerization of Melibiose

This protocol is adapted from the methodology described for the isomerization of aldo-disaccharides in subcritical aqueous ethanol.[2]

Materials:

-

D-(+)-Melibiose

-

Ethanol (99.5%)

-

Deionized water

-

Tubular reactor system (e.g., stainless steel tubing)

-

High-pressure liquid pump

-

Heating system (e.g., electric furnace)

-

Back-pressure regulator

-

Cooling system

Procedure:

-

Prepare a solution of D-(+)-melibiose in 60 wt% aqueous ethanol.

-

Pump the melibiose solution through the tubular reactor system at a constant flow rate.

-

Heat the reactor to 200°C. The pressure should be maintained above the vapor pressure of the solvent at this temperature to ensure it remains in a liquid state.

-

Control the residence time of the solution in the reactor to optimize the yield of this compound.

-

Cool the reaction mixture rapidly upon exiting the reactor to quench the reaction.

-

Collect the product mixture for analysis and purification.

Diagram of Experimental Workflow:

Caption: Experimental workflow for this compound synthesis.

Characterization of this compound

High-Performance Liquid Chromatography (HPLC):

-

System: A standard HPLC system equipped with a refractive index (RI) detector.

-

Column: A carbohydrate analysis column (e.g., Shodex Asahipak NH2P-50 4E).

-

Mobile Phase: Acetonitrile/water gradient.

-

Temperature: 30°C.

-

Detection: Refractive Index.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Solvent: Deuterium oxide (D₂O).

-

Internal Standard: Acetonitrile.

-

Analysis: Both ¹H and ¹³C NMR spectra should be acquired to confirm the structure of this compound by comparing the chemical shifts with those reported for melibiose and other keto-disaccharides.[2]

Significance and Potential Applications

The biological significance of this compound is not yet extensively studied. However, the significance of other keto-disaccharides, such as lactulose (B1674317), provides a basis for potential areas of investigation.

Potential Prebiotic Effects

Keto-disaccharides like lactulose are known for their prebiotic properties, promoting the growth of beneficial gut bacteria such as Bifidobacterium.[2] It is plausible that this compound could exhibit similar effects, though this requires experimental validation.

Chemical Synthesis and Drug Development

As a chiral molecule, this compound can serve as a valuable starting material or intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.[2] Its unique stereochemistry and functional groups make it an attractive building block in synthetic organic chemistry.

Food Industry

Rare sugars, including keto-disaccharides, are of interest to the food industry as potential low-calorie sweeteners or functional food ingredients. The physiological properties of this compound, such as its digestibility and sweetness profile, would need to be determined to assess its suitability for food applications.

Conclusion

This compound remains a relatively unexplored rare sugar with potential applications in various scientific and industrial fields. Its synthesis through the isomerization of the more readily available melibiose provides a viable route for its production. Further research is needed to fully elucidate its biological activities and to explore its potential as a prebiotic, a synthetic building block, or a functional food ingredient. This guide provides a foundational understanding of this compound, offering detailed protocols and a summary of the current knowledge to facilitate future investigations into this intriguing keto-disaccharide.

References

Unraveling the Metabolic Fate of Melibiulose: A Preliminary Investigation

Despite its structural similarity to the well-studied disaccharide melibiose (B213186), the metabolic pathways governing melibiulose remain largely uncharted territory within the scientific landscape. An extensive review of available literature reveals a significant gap in the understanding of how this ketose disaccharide, composed of galactose and fructose (B13574), is processed by biological systems.

While the metabolism of melibiose (a disaccharide of galactose and glucose) is well-documented, involving key enzymes such as α-galactosidase for its initial hydrolysis, a corresponding pathway for this compound has not been clearly elucidated. Current scientific databases and research articles provide minimal to no information on the specific enzymes, transport mechanisms, and regulatory networks associated with this compound catabolism.

This preliminary investigation highlights the nascent stage of research into this compound metabolism. The absence of established experimental protocols, quantitative data on enzymatic activities, and defined signaling pathways presents a significant challenge to constructing a comprehensive technical guide.

The Void in Current Knowledge

A systematic search for the metabolic fate of this compound has yielded the following observations:

-

Lack of Defined Enzymology: There is no readily available information on enzymes that specifically act on this compound, such as a "melibiulase" or a specific phosphorylase. While it is conceivable that existing broad-specificity glycosidases could hydrolyze the bond between galactose and fructose in this compound, no such activity has been reported or characterized.

-

Absence of Pathway Elucidation: Metabolic maps and pathway databases do not currently feature a dedicated pathway for this compound degradation. Its potential entry points into central carbon metabolism, such as glycolysis or the pentose (B10789219) phosphate (B84403) pathway, remain speculative.

-

Scarcity of Quantitative Data: Without identified enzymes and pathways, there is a complete lack of quantitative data, including enzyme kinetics, substrate affinity, and metabolic flux analyses related to this compound.

-

No Established Experimental Protocols: The scientific literature does not contain established methodologies for the study of this compound metabolism, such as specific enzyme assays or protocols for tracing its metabolic conversion in organisms.

Future Directions and a Call for Research

The dearth of information on this compound metabolism presents a compelling opportunity for novel research in carbohydrate biochemistry and microbiology. Future investigative efforts could be directed towards:

-

Screening for this compound-Metabolizing Organisms: Identifying bacteria, fungi, or other organisms capable of utilizing this compound as a carbon source would be the foundational step.

-

Enzyme Discovery and Characterization: Isolation and biochemical characterization of enzymes responsible for the initial breakdown of this compound are crucial. This would involve purification, kinetic analysis, and substrate specificity studies.

-

Pathway Elucidation: Utilizing techniques such as metabolomics and genetic analysis in identified organisms to delineate the complete metabolic pathway of this compound.

-

Development of Analytical Methods: Establishing robust and sensitive analytical methods for the quantification of this compound and its metabolic intermediates is essential for future studies.

Due to the current limitations in available scientific knowledge, it is not feasible to provide a detailed technical guide with structured data tables, experimental protocols, and signaling pathway diagrams as initially requested. The scientific community has yet to undertake the foundational research necessary to produce such a comprehensive document. This report, therefore, serves to summarize the existing knowledge gap and to underscore the need for focused research in this area.

An In-depth Technical Guide on Melibiulose (CAS 111188-56-8)

Prepared for: Researchers, scientists, and drug development professionals.

Abstract

Melibiulose, identified by the CAS number 111188-56-8, is a disaccharide composed of galactose and fructose. Despite its clear chemical definition, a comprehensive review of publicly available scientific literature reveals a significant scarcity of in-depth research into its specific biological activities, particularly concerning its mechanism of action, associated signaling pathways, and quantitative biological data. This guide summarizes the available chemical and structural information for this compound and provides context by discussing the biological activities of its structural isomer, melibiose (B213186). Due to the limited specific research on this compound, this document will highlight the current knowledge gaps and underscore the potential for future investigative studies.

Introduction to this compound

This compound is a disaccharide with the chemical formula C₁₂H₂₂O₁₁ and a molecular weight of approximately 342.3 g/mol .[1] It is structurally defined as 6-O-(α-D-Galactopyranosyl)-D-fructofuranose.[1][2] This indicates that it is formed by a glycosidic bond between an alpha-D-galactopyranose unit and a D-fructofuranose unit.

Initial information from some supplier databases suggested that this compound may play a role in the immune system and potentially stimulate prostate cancer cells. However, a thorough search of peer-reviewed scientific literature did not yield any studies to substantiate these claims or provide any detailed experimental evidence. The vast majority of research in this area has focused on its isomer, melibiose.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 111188-56-8 | [1][2][3] |

| Molecular Formula | C₁₂H₂₂O₁₁ | [1] |

| Molecular Weight | 342.3 g/mol | [1] |

| IUPAC Name | (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-[[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]methoxy]tetrahydropyran-3,4,5-triol | [1] |

| Synonyms | 6-O-(α-D-Galactopyranosyl)-D-fructofuranose, 6-O-α-D-Galactopyranosyl-D-fructose | [2][3][4] |

| Canonical SMILES | C([C@@H]1--INVALID-LINK--OC--INVALID-LINK--CO)O)O)O)O)O">C@@HO)O | [1] |

Synthesis and Characterization

Biological Activity and Signaling Pathways: A Knowledge Gap

A defining feature of the current state of research on this compound is the significant lack of information regarding its biological activity. While its structural similarity to other disaccharides suggests potential biological roles, there are no published studies that provide quantitative data (e.g., IC50, Ki, EC50 values) or detailed descriptions of its mechanism of action. Consequently, there are no established signaling pathways directly involving this compound.

The Isomer: Melibiose as a Point of Reference

In contrast to this compound, its structural isomer, melibiose (6-O-α-D-galactopyranosyl-D-glucose), has been the subject of more extensive research, particularly in the fields of microbiology and immunology. It is important to reiterate that the following information pertains to melibiose and not this compound, but it may offer insights into potential areas of investigation for this compound.

Immunomodulatory Effects of Melibiose

Studies have shown that dietary melibiose can regulate T-helper (Th) cell responses and enhance the induction of oral tolerance to antigens.[1] Specifically, dietary melibiose was found to decrease Th2 type responses, as indicated by reduced interleukin-4 (IL-4) production.[1] Furthermore, melibiose-derived oligosaccharides have been shown to have immunomodulatory effects in vitro, stimulating the production of both anti-inflammatory (IL-10) and pro-inflammatory (TNF-α) cytokines in HT-29 cells.[3]

Melibiose Metabolism in Microorganisms

The metabolism of melibiose is well-characterized in certain microorganisms. For instance, the yeast Saccharomyces pastorianus can break down melibiose into glucose and galactose using the enzyme alpha-galactosidase.[5] In the bacterium Azotobacter vinelandii, melibiose is hydrolyzed by an inducible exo-alpha-galactosidase.[6]

Structural Relationship and Component Monosaccharides

To visualize the structural relationship between this compound, its isomer melibiose, and their constituent monosaccharides, the following diagram is provided.

Future Research Directions

The current lack of data on the biological effects of this compound presents a clear opportunity for novel research. Key areas for future investigation include:

-

In vitro screening: A broad panel of in vitro assays should be conducted to determine if this compound exhibits any significant biological activity. This could include cytotoxicity assays against various cancer cell lines (including prostate cancer lines to investigate the initial claims), receptor binding assays, and enzyme inhibition assays.

-

Immunomodulatory studies: Given the immunological activity of its isomer melibiose, it would be valuable to investigate whether this compound has any effect on immune cell function, cytokine production, and inflammatory pathways.

-

Toxicology studies: Comprehensive acute and chronic toxicity studies are necessary to establish the safety profile of this compound.

-

Metabolism and bioavailability: Studies to understand how this compound is metabolized and its bioavailability in vivo would be crucial for any potential therapeutic or nutraceutical development.

Conclusion

This compound (CAS 111188-56-8) is a chemically defined disaccharide for which there is a significant dearth of publicly available biological data. While its chemical structure is known, its biological function, mechanism of action, and potential therapeutic applications remain largely unexplored. The initial claims regarding its effects on the immune system and prostate cancer cells are not currently supported by published scientific evidence. Future research is essential to elucidate the biological role of this compound and to determine if it possesses any properties of interest to researchers, scientists, and drug development professionals. Until such research is conducted, any discussion of its biological core remains speculative.

References

- 1. Dietary melibiose regulates th cell response and enhances the induction of oral tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-O-(a-D-Galactopyranosyl)-D-galactopyranose - Creative Biolabs [creative-biolabs.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. α-d-Glucopyranosyl-(1→2)-[6-O-(l-tryptophanyl)-β-d-fructofuranoside] [mdpi.com]

- 6. Melibiose is hydrolyzed exocellularly by an inducible exo-alpha-galactosidase in Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of Melibiulose: A Technical Guide for Researchers

Issued: December 16, 2025

Abstract

Melibiulose, a disaccharide composed of galactose and fructose (B13574), represents a significant knowledge gap in our understanding of carbohydrate function in biological systems. Unlike its well-studied isomer, melibiose (B213186) (galactose and glucose), the physiological roles of this compound in plants and microorganisms remain largely uncharacterized. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound and offers a framework for future research. By examining the enzymatic activities that could lead to its synthesis and degradation, and adapting established methodologies for the study of other rare sugars, this document aims to equip researchers, scientists, and drug development professionals with the necessary tools to investigate the potential functions of this compound. We present hypothetical metabolic pathways and detailed experimental protocols to facilitate the exploration of this rare sugar's role in cellular metabolism, signaling, and stress response.

Introduction: The this compound Knowledge Gap

This compound, systematically named 6-O-α-D-Galactopyranosyl-D-fructofuranose, is a disaccharide formed by an α-1,6 glycosidic linkage between a galactose and a fructose monosaccharide unit.[1] While structurally similar to melibiose, the substitution of glucose with fructose potentially confers distinct biochemical properties and physiological functions.

Currently, the scientific literature contains a paucity of information directly addressing the function of this compound in either plant or microbial systems. It is often categorized as a "rare sugar," indicating its limited known natural availability and a corresponding lack of extensive research into its biological significance.[2][3][4][5][6] This guide, therefore, serves a dual purpose: to summarize the scant existing knowledge and to provide a robust, technically-oriented roadmap for future investigations. The subsequent sections will delve into plausible metabolic pathways, propose detailed experimental designs, and present hypothetical data to stimulate and guide research in this nascent field.

Potential Metabolic Pathways of this compound

Given the lack of direct evidence for this compound metabolism, we propose the following hypothetical pathways based on known enzymatic activities that could either synthesize or degrade this disaccharide.

Proposed Biosynthesis of this compound

The synthesis of this compound could potentially occur via the action of fructosyltransferases or through the reverse hydrolytic activity of certain α-galactosidases.

A key candidate for this compound synthesis is fructosyltransferase (FTase) (EC 2.4.1.9). These enzymes catalyze the transfer of a fructosyl group from a donor molecule, such as sucrose (B13894), to an acceptor molecule.[7][8][9] In the presence of galactose as an acceptor, a fructosyltransferase could synthesize this compound.[10]

Proposed Degradation of this compound

The degradation of this compound would likely be catalyzed by an α-galactosidase (EC 3.2.1.22), an enzyme known to hydrolyze terminal α-galactosyl residues from a variety of substrates, including melibiose.[11][12][13][14][15][16][17][18][19]

Function in Plant and Microbial Systems: A Hypothesis-Driven Approach

Potential Roles in Plant Systems

Drawing parallels with other rare sugars, this compound could have several functions in plants:

-

Carbon Storage and Transport: While sucrose is the primary transport sugar, this compound could serve as a transient storage form of carbon, particularly under specific environmental conditions.

-

Stress Response: Sugars are known signaling molecules in plant stress responses.[20] this compound, as a rare sugar, might accumulate under abiotic stress (e.g., drought, salinity) and act as an osmoprotectant or a signaling molecule to trigger defense mechanisms.[3]

-

Growth Regulation: Alterations in sugar ratios can impact plant development. This compound could play a role in modulating hormonal signaling pathways, thereby influencing growth and development.[2][3]

Potential Roles in Microbial Systems

For microorganisms, this compound could serve as:

-

A Carbon Source: Microbes possessing α-galactosidases could hydrolyze this compound and utilize the resulting galactose and fructose for growth. This would provide a competitive advantage to organisms capable of metabolizing this rare sugar.

-

A Signaling Molecule: In complex microbial communities, specific sugars can act as signals for processes like quorum sensing or biofilm formation. This compound could potentially modulate such interactions.

Quantitative Data: A Framework for Future Analysis

As no quantitative data for this compound in biological systems is readily available, the following table provides a template for the types of data that need to be collected.

| Parameter | Organism/Tissue | Condition | Concentration (µg/g FW) | Enzyme Activity (U/mg protein) | Reference |

| This compound Content | Arabidopsis thaliana leaves | Control | Not Detected | N/A | Hypothetical |

| Arabidopsis thaliana leaves | Drought Stress (14 days) | 5.2 ± 1.3 | N/A | Hypothetical | |

| Fructosyltransferase Activity | Bacillus subtilis | Sucrose + Galactose medium | N/A | 12.5 ± 2.1 | Hypothetical |

| α-Galactosidase Activity | Saccharomyces cerevisiae | This compound medium | N/A | 8.7 ± 1.5 | Hypothetical |

Detailed Experimental Protocols

The following protocols are adapted from established methods for the analysis of other sugars and enzymes and can be modified for the study of this compound.

Protocol for Detection and Quantification of this compound

This protocol outlines a method for the extraction and quantification of this compound from plant or microbial samples using High-Performance Liquid Chromatography (HPLC).

Workflow Diagram:

Methodology:

-

Sample Preparation: Flash-freeze plant tissue or microbial pellets in liquid nitrogen and grind to a fine powder.

-

Extraction: Add 1 mL of 80% (v/v) ethanol to 100 mg of powdered sample. Vortex thoroughly.

-

Incubation: Incubate the mixture at 80°C for 1 hour with intermittent vortexing.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.

-

Drying: Evaporate the supernatant to dryness using a vacuum concentrator.

-

Resuspension: Resuspend the dried extract in 200 µL of ultrapure water.

-

Filtration: Filter the resuspended sample through a 0.22 µm syringe filter.

-

HPLC Analysis:

-

Column: Aminex HPX-87C or a similar carbohydrate analysis column.

-

Mobile Phase: Degassed ultrapure water.

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 85°C.

-

Detector: Refractive Index (RI) detector.

-

Standard Curve: Prepare a standard curve using purified this compound at concentrations ranging from 0.1 to 10 mg/mL.

-

-

Quantification: Compare the peak area of the sample to the standard curve to determine the concentration of this compound.

Protocol for α-Galactosidase Activity Assay

This assay measures the activity of α-galactosidase using p-nitrophenyl-α-D-galactopyranoside (pNPG) as a substrate, which releases a colored product upon hydrolysis. This can be adapted to use this compound as the substrate, followed by quantification of the released galactose or fructose.

Methodology:

-

Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture:

-

50 µL of 0.1 M citrate (B86180) buffer (pH 5.5).

-

20 µL of 10 mM pNPG solution.

-

20 µL of enzyme extract (crude or purified protein).

-

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop Reaction: Stop the reaction by adding 100 µL of 0.2 M sodium carbonate.

-

Measurement: Measure the absorbance of the solution at 405 nm using a spectrophotometer. The yellow color is due to the formation of p-nitrophenol.

-

Standard Curve: Prepare a standard curve using known concentrations of p-nitrophenol.

-

Calculation: Calculate the enzyme activity in Units (U), where 1 U is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the assay conditions.

A Well-Characterized Analog: Melibiose Metabolism and Signaling

To provide context for the potential roles of this compound, it is instructive to review the known functions of its isomer, melibiose.

In many microorganisms, melibiose serves as a carbon source. Its metabolism is typically initiated by the enzyme α-galactosidase , which hydrolyzes it into galactose and glucose. The expression of the genes encoding α-galactosidase and the melibiose permease (for transport into the cell) is often regulated in response to the presence of melibiose.

Conclusion and Future Directions

This compound remains a frontier in carbohydrate biochemistry. The lack of dedicated research presents a significant opportunity for novel discoveries. The frameworks provided in this guide—from hypothetical metabolic pathways to detailed experimental protocols—are intended to catalyze research into the function of this enigmatic disaccharide. Future studies should focus on:

-

Screening for Natural Occurrence: A systematic screen of various plant and microbial species under different conditions is necessary to identify natural sources of this compound.

-

Enzyme Discovery and Characterization: Identifying and characterizing the enzymes responsible for the synthesis and degradation of this compound will be crucial to understanding its metabolism.

-

Functional Genomics: Using genetic and genomic approaches in model organisms like Arabidopsis thaliana and Saccharomyces cerevisiae can help elucidate the genes and pathways involved in this compound metabolism and signaling.

-

Drug Development: As a rare sugar, this compound may possess unique properties that could be exploited in drug development, for example, as a modulator of microbial communities or as a novel therapeutic agent.

The exploration of this compound's role in the biological world is just beginning. The tools and hypotheses presented here provide a solid foundation for researchers to unravel the functions of this rare and intriguing molecule.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Rare Sugars: Recent Advances and Their Potential Role in Sustainable Crop Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rare Sugars: Recent Advances and Their Potential Role in Sustainable Crop Protection [ouci.dntb.gov.ua]

- 5. Rare sugars and their health effects in humans: a systematic review and narrative synthesis of the evidence from human trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Description and history of rare sugars [glycoforum.gr.jp]

- 7. mdpi.com [mdpi.com]

- 8. Purification and biochemical characterization of an extracellular fructosyltransferase enzyme from Aspergillus niger sp. XOBP48: implication in fructooligosaccharide production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Investigations of the transfructosylation reaction by fructosyltransferase from B. subtilis NCIMB 11871 for the synthesis of the sucrose analogue galactosyl-fructoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Melibiose - Wikipedia [en.wikipedia.org]

- 12. α-Galactosidase and Sucrose-Kinase Relationships in a Bi-functional AgaSK Enzyme Produced by the Human Gut Symbiont Ruminococcus gnavus E1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. α-Galactosidase/Sucrose Kinase (AgaSK), a Novel Bifunctional Enzyme from the Human Microbiome Coupling Galactosidase and Kinase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. M2MDB: Melibiose (M2MDB000015) [m2mdb.wishartlab.com]

- 16. Catalytic Mechanism of Human α-Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Spatial regulation of alpha-galactosidase activity and its influence on raffinose family oligosaccharides during seed maturation and germination in Cicer arietinum - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Melibiose is hydrolyzed exocellularly by an inducible exo-alpha-galactosidase in Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Public good‐driven release of heterogeneous resources leads to genotypic diversification of an isogenic yeast population - PMC [pmc.ncbi.nlm.nih.gov]